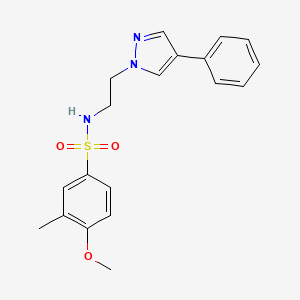

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfamethoxazole is a bacteriostatic antibiotic that belongs to the class of sulfonamides . It is widely used in the treatment of various diseases such as pneumocystis, coccidiosis, gastroenteritis, diarrhea, and respiratory diseases like pneumonia .

Physical And Chemical Properties Analysis

Sulfamethoxazole has an empirical formula of C10H11N3O3S and a molecular weight of 253.28 . It is suitable for techniques such as HPLC and gas chromatography (GC) . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Antiviral Research

Researchers have developed a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. The synthesized compounds showed significant antiviral activities against the H5N1 strain, highlighting their potential in treating bird flu influenza (Hebishy et al., 2020).

Anticancer Applications

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against four cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Material Science and Gelation

N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, exploring the role of methyl functionality and multiple non-covalent interactions. Some derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators (Yadav & Ballabh, 2020).

Cardiac Electrophysiology

The synthesis and evaluation of N-substituted-4-(1H-imidazol-1-yl)benzamides were reported as new selective class III agents for cardiac electrophysiological activity, indicating their potential in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Anticorrosion Applications

Research into imidazolium ionic liquids as additives in poly(ethylene glycol) for steel/Cu-Sn alloy contacts has demonstrated excellent anticorrosion properties. These findings suggest the potential use of such compounds in improving the durability and longevity of metal alloys in various applications (Cai et al., 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c1-9-7-12(21-19-9)5-6-18-13(20)10-3-2-4-11(8-10)14(15,16)17/h2-4,7-8H,5-6H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRNQNVSRYDUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2780126.png)

![Pyridin-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2780129.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2780134.png)

![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2780138.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)

![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)